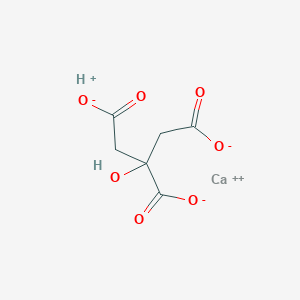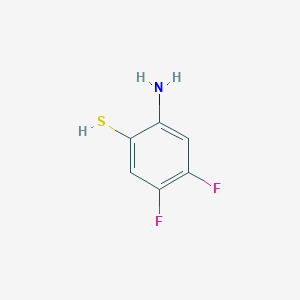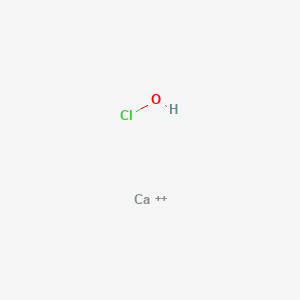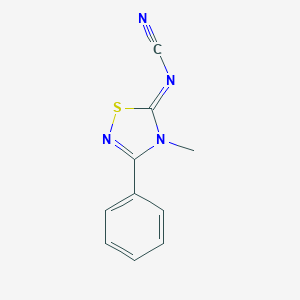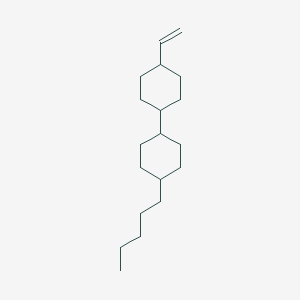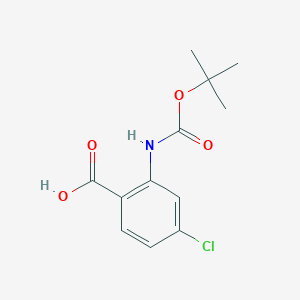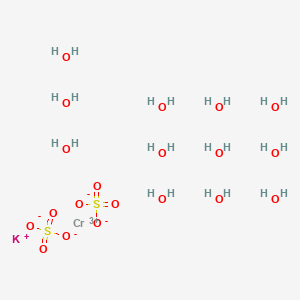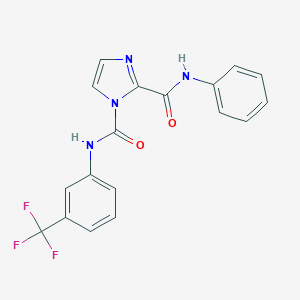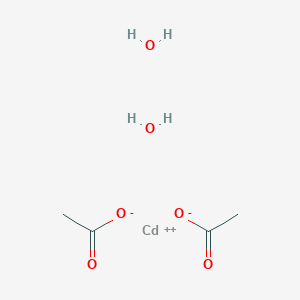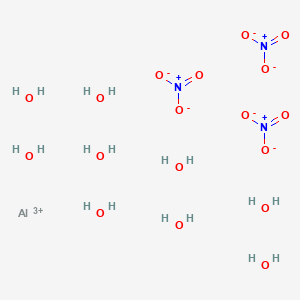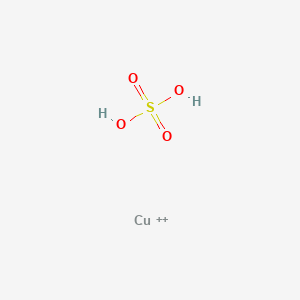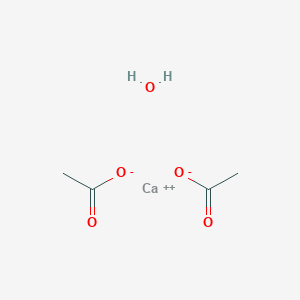
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBPE HCl and is a white crystalline powder that is soluble in water. PBPE HCl has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.
Mécanisme D'action
The mechanism of action of PBPE HCl is not fully understood, but it is believed to act on the GABAergic system in the brain. PBPE HCl has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Effets Biochimiques Et Physiologiques
PBPE HCl has been shown to have a range of biochemical and physiological effects. In animal studies, PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. PBPE HCl has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBPE HCl is its potential as a new drug candidate. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. However, one limitation of PBPE HCl is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of PBPE HCl. One potential direction is the development of new drugs based on PBPE HCl. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of PBPE HCl in animal models of neurodegenerative disorders. PBPE HCl has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further studies may reveal its potential for the treatment of other neurodegenerative disorders.
Méthodes De Synthèse
PBPE HCl is synthesized through a multi-step process that involves the reaction between 4-phenyl-1-butanol and 4-phenoxy-2-butynyl bromide in the presence of a catalyst. The resulting product is then reacted with piperidine and propanoic acid to yield PBPE HCl. The synthesis of PBPE HCl is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
PBPE HCl has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs. PBPE HCl has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
128864-80-2 |
|---|---|
Nom du produit |
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride |
Formule moléculaire |
C24H28ClNO3 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
[1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H |
Clé InChI |
CWVIHJBOFUWMKS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Autres numéros CAS |
128864-80-2 |
Synonymes |
[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



